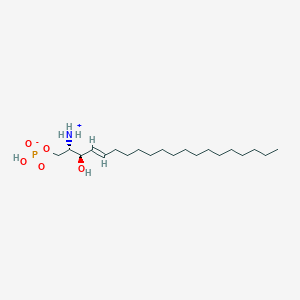

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate

描述

神经鞘氨醇-1-磷酸 (d20:1) 是一种两性离子神经鞘脂,是长链碱基 C20 神经鞘氨醇的磷酸化衍生物。它在多种生理和细胞过程中发挥着至关重要的作用,包括动脉粥样硬化、炎症、免疫、肿瘤发生和细胞增殖。 神经鞘氨醇-1-磷酸 (d20:1) 在哺乳动物大脑和心脏发育中尤其重要 .

准备方法

合成路线和反应条件

神经鞘氨醇-1-磷酸 (d20:1) 可以通过长链碱基 C20 神经鞘氨醇的磷酸化来合成。 该过程涉及在神经鞘氨醇激酶酶存在的情况下使用磷酸化剂,如三磷酸腺苷 (ATP) 。反应条件通常需要受控的环境,具有特定的 pH 值和温度设置,以确保反应的稳定性和效率。

工业生产方法

神经鞘氨醇-1-磷酸 (d20:1) 的工业生产涉及使用生物反应器进行大规模合成。该过程包括培养表达神经鞘氨醇激酶酶的细胞,然后提取和纯化该化合物。 使用先进的色谱技术可确保高纯度和高产率 .

化学反应分析

反应类型

神经鞘氨醇-1-磷酸 (d20:1) 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,导致形成氧化衍生物。

还原: 该反应涉及添加氢气或去除氧气,导致形成还原衍生物。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应。 这些反应的条件根据所需产物而异,但通常需要控制温度和 pH 值 .

主要形成的产物

这些反应形成的主要产物包括神经鞘氨醇-1-磷酸 (d20:1) 的各种氧化、还原和取代衍生物,它们具有不同的生物活性及应用 .

科学研究应用

Biological Significance

Cellular Signaling

Sphingosine-1-phosphate functions primarily as a signaling molecule that regulates various cellular processes such as proliferation, survival, and migration. It acts through specific G protein-coupled receptors (S1P receptors), influencing pathways related to inflammation, immune responses, and vascular development .

Neurodevelopment

In the context of neurobiology, S1P is essential for brain development and function. It contributes to neuronal survival and differentiation, making it a target for therapies aimed at neurodegenerative diseases.

Therapeutic Applications

Cardiovascular Health

Research indicates that S1P plays a crucial role in cardiovascular health by regulating endothelial cell function and promoting vascular stability. Its modulation has therapeutic potential in conditions like atherosclerosis and hypertension .

Cancer Therapy

Sphingosine-1-phosphate is implicated in tumorigenesis and cancer progression. Targeting S1P signaling pathways has emerged as a strategy for cancer treatment, particularly in inhibiting tumor growth and metastasis .

Autoimmune Diseases

Due to its role in immune cell trafficking, S1P is being explored as a therapeutic target in autoimmune diseases such as multiple sclerosis. Drugs that modulate S1P signaling can help control the migration of lymphocytes to inflammatory sites .

Research and Development

Drug Formulations

Innovative drug delivery systems incorporating sphingosine-1-phosphate have been developed to enhance therapeutic efficacy. Liposomal formulations containing S1P have shown promise in activating immune responses against tumors and infections .

Analytical Studies

The compound's unique properties have led to its use in analytical chemistry for studying lipid metabolism and signaling pathways. Techniques such as mass spectrometry are employed to quantify S1P levels in biological samples, aiding research in various health conditions .

Case Studies

作用机制

神经鞘氨醇-1-磷酸 (d20:1) 通过作为神经鞘氨醇-1-磷酸受体 2 (S1P2) 的部分激动剂来发挥其作用。它能够抑制神经鞘氨醇-1-磷酸 (d18:1) 介导的环氧合酶 2 (COX2) 诱导。 这种对 S1P 信号通路的调节会影响各种细胞过程,包括炎症和肿瘤发生 .

相似化合物的比较

类似化合物

神经鞘氨醇-1-磷酸 (d181): 一种经过充分研究的神经鞘脂,具有 18 个碳的长链碱基长度,参与类似的生理过程.

神经鞘氨醇-1-磷酸 (d161): 另一种神经鞘脂,具有 16 个碳的长链碱基长度,以其在细胞信号传导中的作用而闻名.

独特性

神经鞘氨醇-1-磷酸 (d20:1) 的独特性在于其 20 个碳的长链碱基长度,使其能够作为神经鞘氨醇-1-磷酸信号传导的内源性调节剂。 它作为 S1P2 受体的部分激动剂以及抑制 COX2 诱导的能力使其与其他神经鞘脂区别开来 .

生物活性

(2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate, commonly referred to as sphingosine-1-phosphate (d20:1), is a zwitterionic sphingolipid derivative that plays a crucial role in various biological processes. This compound is notable for its involvement in cell signaling pathways that regulate immunity, inflammation, and tumorigenesis.

| Property | Value |

|---|---|

| Molecular Formula | C20H42NO5P |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 799812-75-2 |

| IUPAC Name | [(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate |

| InChI Key | InChI=1S/C20H42NO5P |

Sphingosine-1-phosphate (d20:1) primarily functions as a partial agonist at the sphingosine-1-phosphate receptor 2 (S1P2). Its biological activity includes:

- Inhibition of COX-2 Expression : Sphingosine-1-phosphate (d20:1) has been shown to inhibit the induction of cyclooxygenase 2 (COX-2) mediated by sphingosine-1-phosphate (d18:1), suggesting a regulatory role in inflammatory responses.

- Cell Proliferation and Migration : The compound influences cellular processes such as proliferation and migration, which are critical in wound healing and tissue repair .

Role in Inflammation and Immunity

Research indicates that sphingosine-1-phosphate (d20:1) is involved in modulating immune responses. It has been shown to:

- Enhance T Cell Migration : By acting on S1P receptors, it promotes the migration of T cells from lymphoid organs into circulation, thus playing a vital role in adaptive immunity .

Tumorigenesis

The compound's influence extends to cancer biology:

- Tumor Growth Regulation : Sphingosine-1-phosphate (d20:1) may influence tumor growth by modulating the tumor microenvironment and affecting angiogenesis .

Case Study 1: Sphingosine-1-phosphate in Cancer Therapy

A study demonstrated that targeting sphingosine-1-phosphate signaling pathways could enhance the efficacy of chemotherapeutic agents in certain cancers. By inhibiting S1P receptors, researchers observed reduced tumor growth and improved survival rates in animal models .

Case Study 2: Role in Cardiovascular Health

Research has shown that sphingosine-1-phosphate (d20:1) plays a protective role in cardiovascular health by promoting endothelial cell survival and function. This suggests its potential therapeutic application in cardiovascular diseases characterized by endothelial dysfunction .

属性

IUPAC Name |

[(E,2S,3R)-2-azaniumyl-3-hydroxyicos-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h16-17,19-20,22H,2-15,18,21H2,1H3,(H2,23,24,25)/b17-16+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWWSOTAGQJFW-YIVRLKKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677069 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799812-75-2 | |

| Record name | (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S1P d20:1 differ functionally from the more widely studied S1P d18:1?

A1: While both S1P d20:1 and S1P d18:1 are bioactive sphingolipids, research suggests that S1P d20:1 may act as an endogenous modulator of S1P d18:1 signaling. Specifically, S1P d20:1 has been shown to have a limited ability to induce cyclooxygenase-2 (COX-2) expression via the Sphingosine-1-phosphate receptor 2 (S1P2) compared to S1P d18:1. Additionally, S1P d20:1 can actually block the S1P d18:1-induced COX-2 expression mediated by S1P2 activation. This suggests that S1P d20:1 may act as a partial agonist at the S1P2 receptor. []

Q2: What implications do the findings on S1P d20:1 have for understanding diseases like vernal keratoconjunctivitis (VKC)?

A2: Research indicates that altered sphingolipid metabolism on the ocular surface is associated with VKC. Specifically, severe VKC cases exhibit significantly lower levels of (2S,3R,4E)-2-Azaniumyl-3-hydroxyicos-4-en-1-yl hydrogen phosphate (S1P d20:1) in tears compared to both mild/moderate VKC and healthy controls. [] This suggests that S1P d20:1 and potentially other long-chain sphingolipids could play a role in the pathogenesis of VKC, particularly in its more severe forms. This highlights the need for further research into the therapeutic potential of targeting sphingolipid metabolism in VKC treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。